3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one

Lipophilicity Drug Design Physicochemical Property Comparison

3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 2044838-01-7) is a spirocyclic small-molecule building block that integrates an N-isopropyl pyrazole substituent at the 3-position of a 7-oxa-2-azaspiro[3.5]nonan-1-one core. The 7-oxa-2-azaspiro[3.5]nonane scaffold has been established as a bioisostere of pipecolic acid and is employed in medicinal chemistry programs to introduce three-dimensionality and conformational rigidity into lead molecules.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 2044838-01-7
Cat. No. B2695588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one
CAS2044838-01-7
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C2C3(CCOCC3)C(=O)N2
InChIInChI=1S/C13H19N3O2/c1-9(2)16-8-10(7-14-16)11-13(12(17)15-11)3-5-18-6-4-13/h7-9,11H,3-6H2,1-2H3,(H,15,17)
InChIKeyAVMZNOXAKCCQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 2044838-01-7): Spirocyclic Pyrazole Building Block Procurement Guide


3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 2044838-01-7) is a spirocyclic small-molecule building block that integrates an N-isopropyl pyrazole substituent at the 3-position of a 7-oxa-2-azaspiro[3.5]nonan-1-one core. The 7-oxa-2-azaspiro[3.5]nonane scaffold has been established as a bioisostere of pipecolic acid and is employed in medicinal chemistry programs to introduce three-dimensionality and conformational rigidity into lead molecules [1]. The compound is supplied as a versatile small-molecule scaffold at 95% minimum purity (MFCD30487508, MW 249.31 g/mol, C₁₃H₁₉N₃O₂) .

Why N-Alkyl Pyrazole Analogs of 7-Oxa-2-azaspiro[3.5]nonan-1-one Cannot Be Interchanged


Within the 3-(1-alkyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one sub-series, the N-alkyl substituent on the pyrazole ring exerts a decisive effect on computed lipophilicity (LogP) while leaving polar surface area (TPSA) essentially unchanged. Simple substitution of the isopropyl group (target) for an ethyl or methyl group therefore alters the lipophilic–hydrophilic balance without a compensatory change in hydrogen-bonding capacity, potentially shifting solubility, passive membrane permeability, and non-specific protein binding by margins that can determine hit progression or screen outcome . Because these compounds are typically deployed as modular building blocks in parallel medicinal chemistry, the selection of the isopropyl variant over an ethyl or methyl analog must be justified by a specific physicochemical design objective rather than by assumed functional equivalence .

Quantitative Differentiation Evidence: 3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one vs. Closest Analogs


Computed LogP Advantage: Isopropyl vs. Ethyl N-Alkyl Pyrazole Analog

The isopropyl-substituted target compound exhibits a computed LogP (cLogP) of 1.43, compared with -0.02 for the direct N-ethyl analog (CAS 2044714-43-2), representing an increase of approximately 1.45 log units. TPSA remains identical (56 Ų) between the two compounds, confirming that the LogP shift derives solely from the additional methylene group on the pyrazole N-alkyl substituent [1].

Lipophilicity Drug Design Physicochemical Property Comparison

Molecular Weight and Lipophilic Efficiency Tuning Across the N-Alkyl Pyrazole Series

Systematic comparison across the N-alkyl pyrazole series reveals a progressive increase in molecular weight (MW) and lipophilicity with larger N-alkyl groups: methyl analog (C₁₁H₁₇N₃O, MW ~207 g/mol, LogP ~0.8 estimated), ethyl analog (C₁₂H₁₇N₃O₂, MW 235.28 g/mol, cLogP -0.02), and isopropyl target (C₁₃H₁₉N₃O₂, MW 249.31 g/mol, cLogP 1.43). The isopropyl group delivers the highest lipophilicity and molecular volume within this sub-series while maintaining full compliance with Lipinski's Rule of Five (MW <500, cLogP <5, HBD = 1, HBA = 4) .

Molecular Property Optimization Lipophilic Ligand Efficiency Building Block Selection

Spirocyclic Scaffold Conformational Rigidity as a Pipecolic Acid Bioisostere Platform

The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold has been experimentally validated as a bioisosteric replacement for pipecolic acid, with functionalized derivatives generated and characterized for drug design applications. The spirocyclic architecture imposes conformational restriction that reduces the entropic penalty upon target binding compared to flexible piperidine-based analogs. This established scaffold property is independent of the N-alkyl pyrazole substitution but is retained in the target compound [1].

Bioisosterism Conformational Restriction Spirocyclic Scaffold Value

Azaspirocyclic Pyrazole Chemotype Relevance to Kinase Inhibitor Discovery

Azaspirocyclic 1H-pyrazole derivatives have been reported as potent and highly selective (>2000-fold) G2019S-LRRK2 kinase inhibitors capable of brain penetration in rodent models. While the published series employs a 1H-3,4,5-trisubstituted pyrazole topology distinct from the 3-(pyrazol-4-yl)-lactam architecture of the target compound, the broader chemotype precedent establishes that spirocyclic pyrazoles can engage kinase ATP-binding sites with the spirocyclic moiety serving as a bioisosteric replacement for sulfonamide or other polar motifs [1].

Kinase Inhibition Parkinson's Disease LRRK2 Selectivity

Purity and Availability: Multi-Vendor Supply Chain with 95% Minimum Purity Specification

The target compound is stocked by multiple independent vendors (Leyan, Biosynth/CymitQuimica, Chemenu) at a standardized minimum purity of 95%. The MDL number (MFCD30487508) and CAS registry ensure unambiguous chemical identity across suppliers. In contrast, the dihydrochloride salt form of the reduced analog (3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane dihydrochloride) is less widely catalogued and lacks the lactam carbonyl, which is essential for hydrogen-bonding interactions in most target engagement scenarios .

Procurement Chemical Supply Quality Specification

High-Priority Application Scenarios for 3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one Procurement


Kinase Inhibitor Lead Optimization Requiring Elevated Scaffold Lipophilicity

In kinase inhibitor programs where the lead series suffers from insufficient lipophilicity to penetrate the blood-brain barrier or to engage deep hydrophobic pockets, the isopropyl variant of the 7-oxa-2-azaspiro[3.5]nonan-1-one scaffold (cLogP 1.43) offers a >1.4 log unit lipophilicity gain over the ethyl analog (cLogP -0.02) without altering TPSA or hydrogen-bond donor/acceptor counts . This enables parallel SAR exploration across the N-alkyl series where the isopropyl arm is specifically selected to improve LogD while preserving the spirocyclic conformational constraint and pyrazole pharmacophore. The azaspirocyclic pyrazole chemotype has established precedent in CNS-penetrant kinase inhibition [1].

Fragment-Based or DNA-Encoded Library (DEL) Diversification Around the Pipecolic Acid Bioisostere Motif

The 7-oxa-2-azaspiro[3.5]nonane scaffold is a validated bioisostere of pipecolic acid, and incorporation of the N-isopropyl pyrazole at the 3-position introduces an additional vector for target interaction . This compound is suited as a diversification point in fragment-based drug discovery (FBDD) or as a DNA-encoded library (DEL) building block where the isopropyl group provides distinct shape and lipophilicity relative to methyl or ethyl congeners, enabling systematic exploration of steric and hydrophobic complementarity to protein targets.

Structure-Activity Relationship (SAR) Studies on Pyrazole N-Alkyl Substitution Effects

Purchasing the isopropyl, ethyl (CAS 2044714-43-2), and related N-alkyl pyrazole analogs of the 7-oxa-2-azaspiro[3.5]nonan-1-one scaffold as a matched set enables direct SAR comparison of N-alkyl size and branching effects on potency, selectivity, and ADME properties . The isopropyl group provides a branched alkyl architecture that the linear ethyl and methyl groups cannot recapitulate, allowing assessment of steric bulk adjacent to the pyrazole ring binding pocket.

Targeted Protein Degradation (PROTAC) Linker Attachment Point Exploration

The lactam carbonyl and pyrazole nitrogen atoms of this scaffold provide multiple vectors for linker attachment in PROTAC design . The spirocyclic core's rigidity maintains the relative orientation of the E3 ligase ligand and the target-binding moiety, which is critical for ternary complex formation. The isopropyl substituent offers steric differentiation from prototypical methyl or ethyl PROTAC building blocks, potentially tuning the degradation selectivity profile.

Quote Request

Request a Quote for 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.